molecular formula C6H3Cl2FS B1408578 3,5-Dichloro-2-fluorothiophenol CAS No. 1806281-14-0

3,5-Dichloro-2-fluorothiophenol

Cat. No.: B1408578
CAS No.: 1806281-14-0
M. Wt: 197.06 g/mol
InChI Key: XPRNPJYUJDZIFC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluorothiophenol is an organosulfur compound with the molecular formula C6H3Cl2FS It is characterized by the presence of chlorine and fluorine atoms attached to a thiophenol ring

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluorothiophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc dust for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophenols.

Scientific Research Applications

3,5-Dichloro-2-fluorothiophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluorothiophenol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dichloro-2-fluorothiophenol include other halogenated thiophenols and fluorinated aromatic compounds. Examples include:

  • 3,5-Dichlorothiophenol
  • 2-Fluorothiophenol
  • 3,5-Dichloro-2-fluorophenol

Uniqueness

What sets this compound apart is the combination of chlorine and fluorine atoms on the thiophenol ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

3,5-dichloro-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRNPJYUJDZIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2-fluorothiophenol
Reactant of Route 2
3,5-Dichloro-2-fluorothiophenol
Reactant of Route 3
3,5-Dichloro-2-fluorothiophenol
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-2-fluorothiophenol
Reactant of Route 5
3,5-Dichloro-2-fluorothiophenol
Reactant of Route 6
3,5-Dichloro-2-fluorothiophenol

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